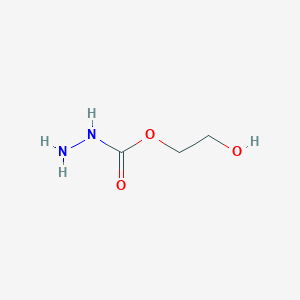

2-hydroxyethyl N-aminocarbamate

Description

3-(4-Bromo-2-fluorophenyl)-2-propenoic acid (CAS: 149947-19-3), also known as 4-bromo-2-fluorocinnamic acid, is an α,β-unsaturated carboxylic acid characterized by a propenoic acid backbone (CH₂=CH-COOH) attached to a phenyl ring substituted with bromine at the para-position and fluorine at the ortho-position . The electron-withdrawing halogen substituents enhance the compound's acidity (pKa ~4.5–5.0) and influence its reactivity in nucleophilic additions and cyclization reactions. Its molecular formula is C₉H₆BrFO₂, with a molar mass of 261.05 g/mol. The compound is commercially available at 98% purity, priced between €32–549/g, and is utilized in pharmaceutical intermediates and organic synthesis .

Properties

IUPAC Name |

2-hydroxyethyl N-aminocarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3/c4-5-3(7)8-2-1-6/h6H,1-2,4H2,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUJHMHDAILHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308811 | |

| Record name | 2-hydroxyethyl N-aminocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4341-20-2 | |

| Record name | NSC209816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxyethyl N-aminocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYETHYL CARBAZATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxyethyl N-aminocarbamate can be synthesized through the reaction of ethylene carbonate with ammonia. The reaction typically occurs under mild conditions, with the ethylene carbonate acting as a carbonyl source and ammonia providing the amine group. The reaction can be represented as follows:

C2H4O3+NH3→C3H8N2O3

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as metal oxides, can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl N-aminocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates and carbonates.

Reduction: Reduction reactions can convert the carbamate group into amines.

Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

Oxidation: Produces carbonates and carbamates.

Reduction: Yields primary amines.

Substitution: Results in various substituted carbamates.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

2-Hydroxyethyl N-aminocarbamate has shown potential in drug development due to its biological activity. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in therapeutic formulations. Studies have indicated that derivatives of this compound can exhibit significant pharmacological effects, contributing to its exploration in medicinal chemistry.

Toxicological Studies

Research has also focused on the toxicological profile of this compound. For instance, studies have evaluated its genotoxicity using mammalian cell systems, assessing its potential for inducing sister chromatid exchange (SCE) and gene mutagenesis. Such evaluations are critical for understanding safety profiles in drug development .

Environmental Applications

Carbon Capture Technology

One of the notable applications of this compound is in carbon capture technologies. It serves as a component in amine-based solvents, which are utilized for capturing carbon dioxide from industrial emissions. The compound's ability to form stable complexes with CO₂ enhances its effectiveness in reducing greenhouse gas emissions.

Biodegradation Studies

The compound has been studied for its biodegradation potential in hypersaline environments. Research indicates that it can undergo aerobic biodecomposition, which is crucial for waste management strategies in saline wastewater treatment facilities. This application highlights its role in environmental sustainability initiatives .

Material Science Applications

Polymeric Materials

In materials science, this compound acts as a precursor in the synthesis of various polymeric materials. It can be utilized to create room-temperature ionic liquids and coordination polymers, which have applications ranging from catalysis to energy storage . The versatility of this compound in forming complex structures makes it valuable for developing innovative materials.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-hydroxyethyl N-aminocarbamate exerts its effects involves the interaction of its carbamate group with various molecular targets. The compound can inhibit enzymes by carbamoylation, which involves the transfer of the carbamate group to the enzyme’s active site. This modification can alter the enzyme’s activity and function.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

Table 1: Structural Comparison of Halogen-Substituted Phenylpropenoic Acids

| Compound Name | CAS Number | Molecular Formula | Substituents (Phenyl Ring) | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid | 149947-19-3 | C₉H₆BrFO₂ | 4-Br, 2-F | Propenoic acid (CH₂=CH-COOH) | 261.05 |

| 3-(3-Bromo-2-fluorophenyl)propanoic acid | 1261814-91-8 | C₉H₈BrFO₂ | 3-Br, 2-F | Propanoic acid (CH₂CH₂COOH) | 247.06 |

| 3-(3-Bromophenyl)-2-propenoic acid | 32862-97-8 | C₉H₇BrO₂ | 3-Br | Propenoic acid | 243.06 |

| 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid | 1314671-09-4 | C₁₀H₁₀BrFO₂ | 4-Br, 2-F | Methyl-branched propanoic acid | 273.09 |

Key Observations :

- Substituent Position: The para-bromo/ortho-fluoro configuration in the target compound enhances resonance stabilization of the carboxylic acid group compared to meta-substituted analogues (e.g., 3-(3-Bromophenyl)-2-propenoic acid) .

- Functional Groups: The α,β-unsaturated system in propenoic acids (e.g., 149947-19-3) enables conjugate addition reactions, unlike saturated propanoic acid derivatives (e.g., 1261814-91-8) .

Table 2: Reactivity in Nucleophilic Additions

Key Observations :

Table 3: Hypolipidemic Activity of Bromo/Fluoro-Substituted Acids

Key Observations :

- The oxazolidinyl derivative of 4-bromo-2-fluorophenyl benzoic acid exhibits superior hypolipidemic activity compared to fibrates, likely due to enhanced target binding via the oxazolidinone ring .

Physicochemical Properties and Commercial Availability

Table 4: Comparative Physicochemical Data

Key Observations :

- The target compound’s low water solubility aligns with its hydrophobic aryl halide substituents, necessitating organic solvents (e.g., DMSO) for biological assays .

- Amino-substituted analogues (e.g., ) exhibit improved solubility due to hydrogen-bonding capacity but require refrigeration to prevent degradation.

Biological Activity

2-Hydroxyethyl N-aminocarbamate (HEAC) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C3H8N2O3

- Molecular Weight : 104.11 g/mol

The compound features a hydroxyethyl group attached to an aminocarbamate moiety, which is crucial for its biological interactions.

Synthesis

The synthesis of HEAC typically involves the reaction of ethyl carbamate with hydroxylamine in the presence of an acid catalyst. The general reaction can be summarized as follows:

This process can be optimized through various reaction conditions to enhance yield and purity, often employing techniques such as column chromatography for purification.

HEAC exhibits a range of biological activities, primarily attributed to its ability to interact with various molecular targets. It has been shown to possess:

- Antimicrobial Properties : Studies indicate that HEAC can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections.

- Antioxidant Activity : The compound demonstrates significant free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress.

- Enzyme Inhibition : HEAC has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of HEAC against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity .

- Antioxidant Evaluation : In vitro assays demonstrated that HEAC exhibited an IC50 value of 25 µg/mL in scavenging DPPH radicals, showcasing its potential as an antioxidant agent .

- Enzyme Inhibition : Research indicated that HEAC effectively inhibited acetylcholinesterase activity with an IC50 value of 15 µM, suggesting its potential use in managing conditions like Alzheimer's disease .

Comparative Analysis

The biological activity of HEAC can be compared with other similar compounds to highlight its unique properties. Below is a table summarizing the biological activities of HEAC and related compounds:

| Compound | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) | Enzyme Inhibition (IC50) |

|---|---|---|---|

| This compound | 32 µg/mL | 25 µg/mL | 15 µM |

| Ethyl Carbamate | 64 µg/mL | 35 µg/mL | Not reported |

| Hydroxylamine | 128 µg/mL | 30 µg/mL | Not reported |

Future Directions

Given the promising biological activities exhibited by HEAC, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.

- Formulation Development : Exploring the potential for developing formulations that incorporate HEAC for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.